![molecular formula C9H18ClNOS B13523159 3-(Methylsulfanyl)-8-oxa-1-azaspiro[4.5]decanehydrochloride](/img/structure/B13523159.png)
3-(Methylsulfanyl)-8-oxa-1-azaspiro[4.5]decanehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methylsulfanyl)-8-oxa-1-azaspiro[4.5]decanehydrochloride is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a sulfur atom bonded to a methyl group, an oxygen atom, and a nitrogen atom within a spirocyclic framework. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)-8-oxa-1-azaspiro[4.5]decanehydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diol with a cyclic amine under acidic conditions.
Introduction of the Methylsulfanyl Group: The next step involves the introduction of the methylsulfanyl group. This can be accomplished by reacting the spirocyclic intermediate with a methylthiolating agent such as methyl iodide in the presence of a base.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Temperature and Time: Optimizing the reaction temperature and time to maximize yield.
Purification Techniques: Employing techniques such as recrystallization and chromatography to purify the final product.
Safety Measures: Implementing safety measures to handle hazardous reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Methylsulfanyl)-8-oxa-1-azaspiro[4.5]decanehydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the nitrogen atom, using reducing agents like lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced nitrogen-containing compounds.
Substitution: Various substituted spirocyclic compounds.
Applications De Recherche Scientifique
3-(Methylsulfanyl)-8-oxa-1-azaspiro[4.5]decanehydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-(Methylsulfanyl)-8-oxa-1-azaspiro[4.5]decanehydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. Key aspects include:
Molecular Targets: Enzymes, receptors, and proteins involved in various biological processes.
Pathways Involved: Signal transduction pathways, metabolic pathways, and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Methylsulfanyl)-8-oxa-1-azaspiro[4.5]decane: Lacks the hydrochloride salt form, resulting in different solubility and stability properties.
8-oxa-1-azaspiro[4.5]decane: Lacks the methylsulfanyl group, leading to different chemical reactivity and biological activities.
3-(Methylsulfanyl)-1-azaspiro[4.5]decane: Lacks the oxygen atom, resulting in different structural and functional properties.
Uniqueness
3-(Methylsulfanyl)-8-oxa-1-azaspiro[4.5]decanehydrochloride is unique due to its combination of a spirocyclic structure, the presence of a methylsulfanyl group, and the hydrochloride salt form. This combination imparts distinct chemical reactivity, solubility, and biological activities, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H18ClNOS |
|---|---|
Poids moléculaire |
223.76 g/mol |
Nom IUPAC |
3-methylsulfanyl-8-oxa-1-azaspiro[4.5]decane;hydrochloride |
InChI |
InChI=1S/C9H17NOS.ClH/c1-12-8-6-9(10-7-8)2-4-11-5-3-9;/h8,10H,2-7H2,1H3;1H |
Clé InChI |
BQOLVLZJWWASTD-UHFFFAOYSA-N |
SMILES canonique |
CSC1CC2(CCOCC2)NC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1,3-Dioxaindan-5-yl)methoxy]aceticacid](/img/structure/B13523090.png)
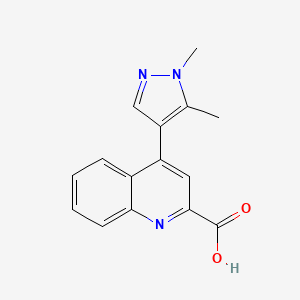
![2-(1H-Naphtho[2,3-d]imidazol-2-yl)ethan-1-amine](/img/structure/B13523097.png)
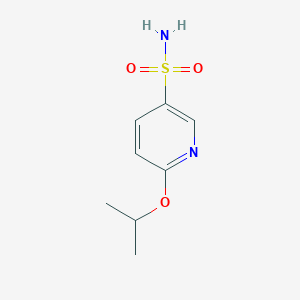

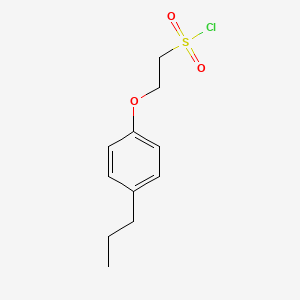
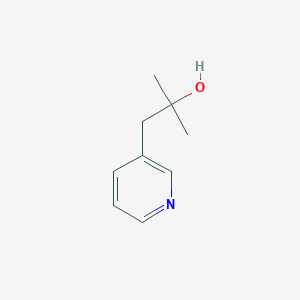



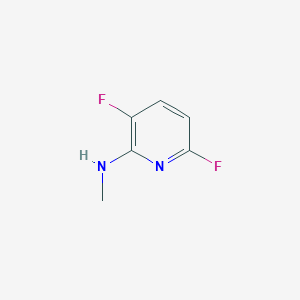
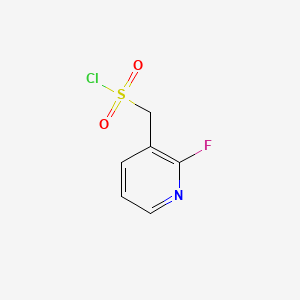
![Methyl 2-[(1S)-1-aminoethyl]-1,3-oxazole-4-carboxylate](/img/structure/B13523170.png)
